![molecular formula C12H11ClN2O9S B12560155 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate CAS No. 142936-93-4](/img/structure/B12560155.png)
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a methyl group and a sulfonyl-oxy group attached to a nitrobenzene moiety, combined with a perchlorate anion.
Métodos De Preparación
The synthesis of 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2-nitrobenzenesulfonyl chloride and 1-methylpyridinium.
Reaction Conditions: The 2-nitrobenzenesulfonyl chloride is reacted with 1-methylpyridinium under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate undergoes various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The sulfonyl-oxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the sulfonyl-oxy linkage.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism by which 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitrobenzene moiety can participate in electron transfer reactions, while the pyridinium core can interact with nucleophilic sites on proteins, potentially inhibiting or modifying their activity.
Comparación Con Compuestos Similares
Similar compounds to 1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate include other pyridinium salts and nitrobenzene derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and applications. For example:
1-Methylpyridinium chloride: Lacks the nitrobenzene and sulfonyl-oxy groups, making it less reactive in certain types of chemical reactions.
2-Nitrobenzenesulfonyl chloride: Contains the nitrobenzene and sulfonyl groups but lacks the pyridinium core, limiting its applications in biological studies.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
142936-93-4 |
|---|---|
Fórmula molecular |
C12H11ClN2O9S |
Peso molecular |
394.74 g/mol |
Nombre IUPAC |
(1-methylpyridin-1-ium-3-yl) 2-nitrobenzenesulfonate;perchlorate |
InChI |
InChI=1S/C12H11N2O5S.ClHO4/c1-13-8-4-5-10(9-13)19-20(17,18)12-7-3-2-6-11(12)14(15)16;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
FGVRBIXSLOCFFN-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



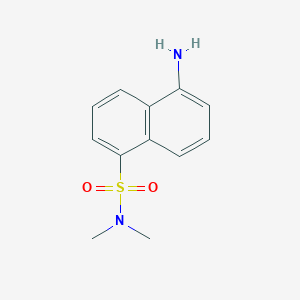
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
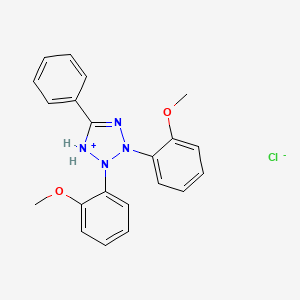
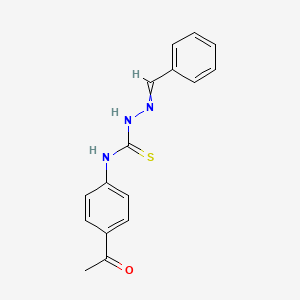
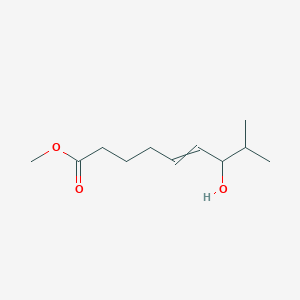
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)

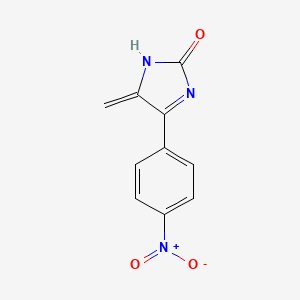
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
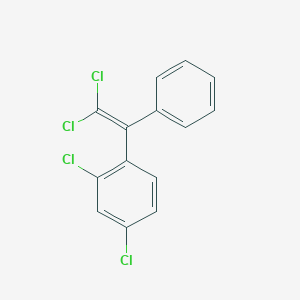
![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
